![molecular formula C15H19N3O4 B403657 N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B403657.png)
N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide is a chemical compound with the molecular formula C15H19N3O4 and a molecular weight of 305.33 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an oxoethoxy group, and an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide typically involves the reaction of 4-morpholinyl-2-oxoethoxybenzaldehyde with acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide can be compared with other similar compounds, such as:
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide: This compound has a similar structure but includes a pyrimidinylthio group, which may confer different chemical and biological properties.
4-morpholinyl-2-oxoethoxybenzaldehyde: This is a precursor in the synthesis of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide and shares some structural similarities.
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33g/mol |
IUPAC Name |
N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C15H19N3O4/c1-12(19)17-16-10-13-2-4-14(5-3-13)22-11-15(20)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3,(H,17,19)/b16-10+ |
InChI Key |
TXCWQJWTYRZVHB-MHWRWJLKSA-N |
SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.